molecular formula C18H19N5O3S B11277338 2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-(4-methoxybenzyl)acetamide

2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-(4-methoxybenzyl)acetamide

Cat. No.: B11277338
M. Wt: 385.4 g/mol
InChI Key: JLFJOQVTERJTGQ-UHFFFAOYSA-N
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Description

2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-(4-methoxybenzyl)acetamide is a complex organic compound with a unique structure that includes a pyrimidine ring system, an ethylsulfanyl group, and a methoxybenzyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-(4-methoxybenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring system, introduction of the ethylsulfanyl group, and the attachment of the methoxybenzyl group.

    Formation of the Pyrimidine Ring System: This can be achieved through a cyclization reaction involving appropriate precursors such as urea and malononitrile under acidic or basic conditions.

    Introduction of the Ethylsulfanyl Group: This step involves the substitution of a suitable leaving group (e.g., halide) with an ethylsulfanyl group using reagents like ethanethiol in the presence of a base.

    Attachment of the Methoxybenzyl Group: This can be accomplished through a nucleophilic substitution reaction where the pyrimidine intermediate reacts with 4-methoxybenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: Another complex organic compound with a similar structure but different functional groups.

    Disilane-bridged architectures: Compounds with Si-Si bonds that exhibit unique electronic properties.

Uniqueness

2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-(4-methoxybenzyl)acetamide is unique due to its combination of a pyrimidine ring system, ethylsulfanyl group, and methoxybenzyl group

Properties

Molecular Formula

C18H19N5O3S

Molecular Weight

385.4 g/mol

IUPAC Name

2-(2-ethylsulfanyl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C18H19N5O3S/c1-3-27-18-20-9-14-16(22-18)21-11-23(17(14)25)10-15(24)19-8-12-4-6-13(26-2)7-5-12/h4-7,9,11H,3,8,10H2,1-2H3,(H,19,24)

InChI Key

JLFJOQVTERJTGQ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C2C(=N1)N=CN(C2=O)CC(=O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

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